

An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Myristate

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Compound of Interest

Compound Name: Calcium myristate

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This technical guide provides a comprehensive overview of the current understanding of the crystal structure of **calcium myristate** (calcium bis(tetradecanoate)). While a complete single-crystal X-ray structure determination is not publicly available in the refereed literature, this document synthesizes the existing data from powder X-ray diffraction (XRD) studies and analogous calcium carboxylate structures to offer a detailed analysis.

Introduction

Calcium myristate, the calcium salt of myristic acid, is a metallic soap with a wide range of applications, including as a lubricant, stabilizer, and in pharmaceuticals and cosmetics. Its physicochemical properties are intrinsically linked to its solid-state structure. Understanding the crystalline arrangement of **calcium myristate** is crucial for controlling its performance in various applications and for its development in drug delivery systems.

This guide summarizes the known structural parameters, details the experimental protocols for its analysis, and provides visualizations to aid in the conceptualization of its molecular arrangement.

Physicochemical and Structural Data

The primary method for elucidating the crystal structure of **calcium myristate** has been powder X-ray diffraction (XRD). This technique provides information about the long-range order

and repeating units within the crystalline material.

Property	Value	Reference
Chemical Formula	$\text{C}_{28}\text{H}_{54}\text{CaO}_4$	
Molecular Weight	494.81 g/mol	
IUPAC Name	Calcium bis(tetradecanoate)	
Long Spacing (d)	40.58 Å	[1]
Inferred Crystal System	Likely Monoclinic or Triclinic	
Inferred Space Group	Unknown (Analogous compounds suggest $P2_1/a$)	
Structural Motif	Lamellar, single-layer structure	[1]

Note: The crystal system and space group are inferred from studies on other long-chain calcium carboxylates and have not been definitively determined for **calcium myristate**.

Inferred Crystal Structure

Based on XRD data, **calcium myristate** is understood to adopt a lamellar, or layered, crystal structure. This is a common motif for metallic soaps. The key features of this structure are:

- **Ionic Layers:** Planar sheets of calcium ions (Ca^{2+}) form the backbone of the structure.
- **Carboxylate Coordination:** The carboxylate head groups ($-\text{COO}^-$) of the myristate anions chelate and bridge the calcium ions, creating a stable, coordinated network.
- **Aliphatic Chains:** The long, hydrophobic myristate chains ($\text{C}_{13}\text{H}_{27}$) extend outwards from the ionic layers. These chains are typically in an all-trans, zig-zag conformation, allowing for dense packing.
- **Bilayer Arrangement:** The aliphatic chains from adjacent ionic layers interdigitate, creating a bilayer structure. The "long spacing" of 40.58 Å observed in XRD corresponds to the thickness of this bilayer.[1]

This layered arrangement results in the characteristic waxy feel of metallic soaps and their utility as lubricants.

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural analysis of **calcium myristate**.

A common method for synthesizing **calcium myristate** is through a precipitation reaction:

- **Preparation of Sodium Myristate:** Myristic acid is dissolved in an aqueous solution of sodium hydroxide with heating to form sodium myristate.
- **Preparation of Calcium Chloride Solution:** A stoichiometric amount of calcium chloride (CaCl_2) is dissolved in deionized water.
- **Precipitation:** The calcium chloride solution is added dropwise to the hot sodium myristate solution with constant stirring. **Calcium myristate** precipitates out as a white, insoluble solid.
- **Washing and Drying:** The precipitate is collected by filtration, washed repeatedly with hot deionized water to remove any unreacted starting materials and byproducts (such as sodium chloride), and then dried in an oven or under vacuum.

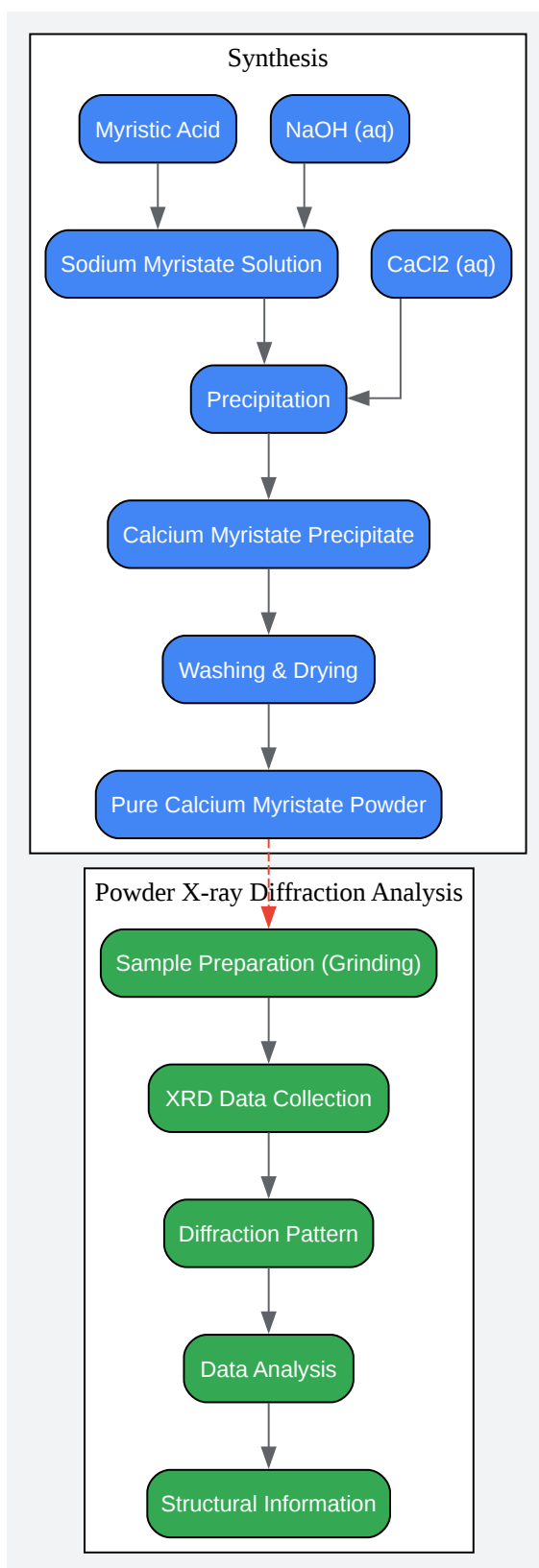
Powder XRD is the primary technique for analyzing the crystalline structure of **calcium myristate**.

- **Sample Preparation:** The dried **calcium myristate** powder is finely ground using an agate mortar and pestle to ensure a random orientation of the crystallites. The fine powder is then packed into a sample holder, and the surface is flattened to be coplanar with the holder's surface.
- **Data Collection:**
 - **Instrument:** A powder diffractometer equipped with a $\text{Cu K}\alpha$ X-ray source ($\lambda = 1.5406 \text{ \AA}$) is typically used.
 - **Scan Range:** Data is collected over a 2θ range, for example, from 2° to 60° .

- Scan Speed: A slow scan speed is used to obtain good signal-to-noise ratio.
- Optics: Bragg-Brentano geometry is commonly employed.
- Data Analysis:
 - Phase Identification: The resulting diffraction pattern is compared to databases (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the crystalline phases present.
 - Long Spacing Calculation: The prominent low-angle diffraction peak is used to calculate the long spacing (d) of the lamellar structure using Bragg's Law ($n\lambda = 2d \sin\theta$).

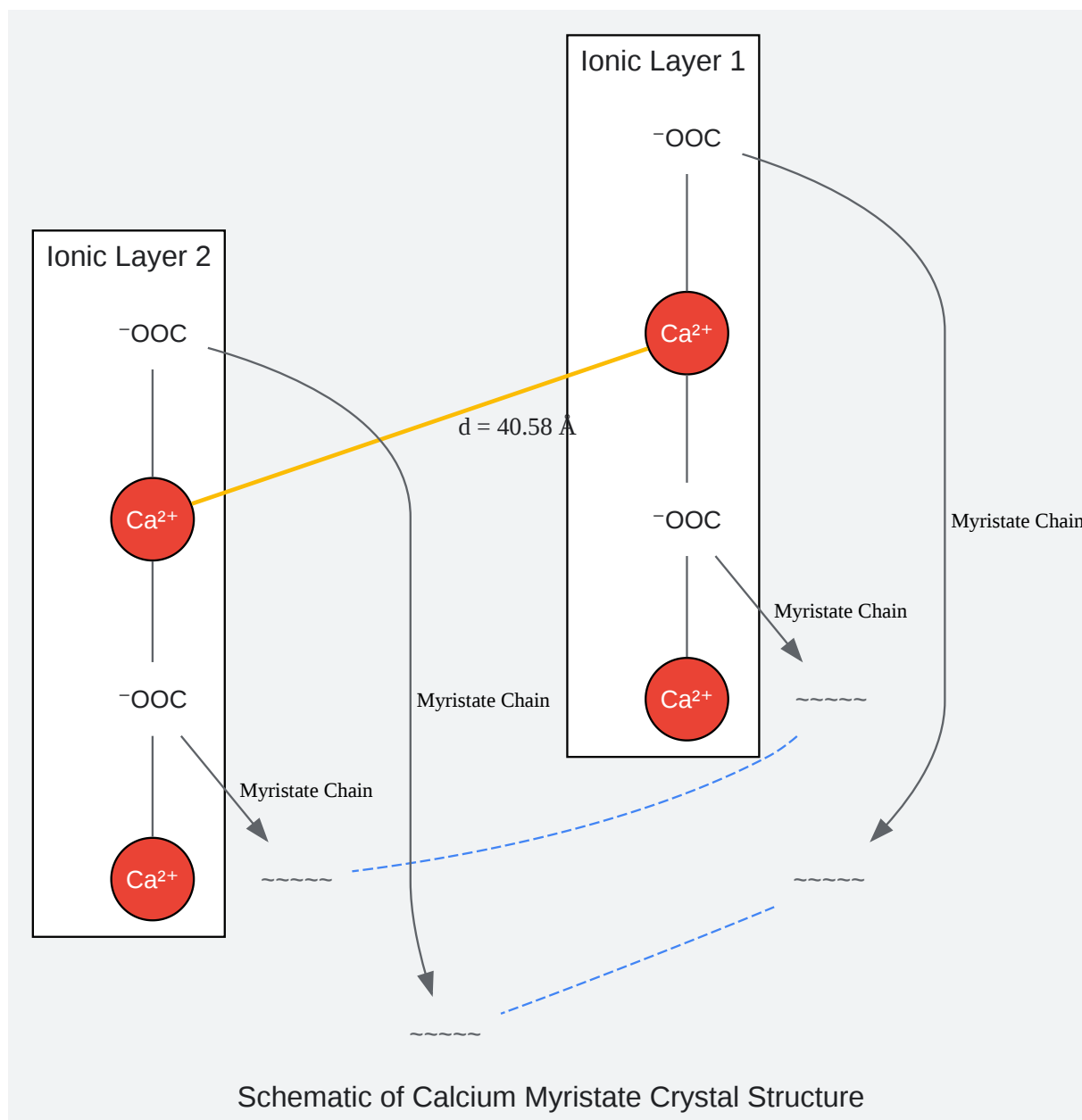
Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and a schematic of the inferred crystal structure of **calcium myristate**.



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Fig. 1: Experimental workflow for the synthesis and XRD analysis of **calcium myristate**.



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Fig. 2: Lamellar structure of **calcium myristate** showing ionic layers and aliphatic chains.

Conclusion and Future Outlook

The crystal structure of **calcium myristate** is characterized by a lamellar arrangement with a long spacing of 40.58 Å, as determined by powder X-ray diffraction.[1] This structure, common to many metallic soaps, consists of ionic planes of calcium ions coordinated by the carboxylate head groups of the myristate chains, which are extended and interdigitated. While this model provides a good understanding of its properties, a full single-crystal structure determination would provide more precise data on bond lengths, bond angles, and the exact packing arrangement of the aliphatic chains. Such a study would be invaluable for the computational modeling and rational design of **calcium myristate**-based materials for advanced applications in pharmaceuticals and materials science. Further research using techniques such as solid-state NMR and high-resolution electron microscopy could also provide additional insights into the local atomic environment and morphology of this important material.

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References

- 1. X-ray powder diffraction data for selected metal soaps | Powder Diffraction | Cambridge Core [cambridge.org]
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